1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Description
The compound 1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a chemical intermediate with potential applications in the synthesis of various biologically active molecules. It is structurally related to a family of piperidine derivatives that have been explored for their utility in pharmaceutical chemistry. These compounds are often intermediates in the synthesis of drugs targeting a range of diseases, including cancer, bacterial infections, and other conditions requiring therapeutic intervention.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported using various starting materials and synthetic routes. For instance, a key intermediate for the synthesis of a protein kinase inhibitor, CP-690550, was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . Another synthesis route for a tert-butyl piperazine derivative involved amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive reagents and catalysts, yielding 52% of the desired product . Additionally, a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was established through a series of reactions including nucleophilic substitution and oxidation, with a total yield of up to 71.4% .
Molecular Structure Analysis
The molecular structures of these piperidine derivatives have been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR. X-ray diffraction studies have also been conducted to determine the crystal structures of some compounds, providing detailed information about bond lengths, angles, and molecular conformations . Density functional theory (DFT) has been used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the synthesized compounds' structures .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form various biologically active compounds. For example, tert-butyl piperazine derivatives have been synthesized through condensation reactions and characterized by their reactivity towards other chemical entities . Schiff base compounds have also been synthesized from tert-butyl piperidine derivatives, showcasing the versatility of these intermediates in forming complex molecules with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl and carboxylate groups can affect the compound's reactivity and interaction with biological targets. The thermal properties and stability of these compounds have been analyzed using thermal analysis techniques, and their molecular and crystal structures have been studied to understand their potential interactions in biological systems .
Scientific Research Applications
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Proteomics Research
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Synthesis of Piperidine-substituted Triazine Derivatives and Piperidinylamino-diarylpyrimidine (pDAPY) Derivatives
- Synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides
- This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides .
- These compounds can act as silent information regulator human type 2 (SIRT2) inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT2 inhibitors have potential therapeutic applications in cancer and neurodegenerative diseases.
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Synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
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Synthesis of 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHZQEZZXBLFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649674 | |
Record name | 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
CAS RN |
362703-35-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(aminomethyl)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362703-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminomethyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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